
5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin
Vue d'ensemble
Description
5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is a synthetic tetrapyrrole compound. It has a molecular formula of C44H32N4 and an average mass of 616.752 Da .
Synthesis Analysis
Tetraphenylporphyrin was first synthesized in 1935 by Rothemund, who caused benzaldehyde and pyrrole to react in a sealed bomb at 150 °C for 24 hours . Adler and Longo modified the Rothemund method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141 °C) open to the air .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is characterized by a molecular formula of C44H32N4 . The average mass is 616.752 Da and the monoisotopic mass is 616.262695 Da .Physical And Chemical Properties Analysis
5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin has a molecular formula of C44H32N4 . It has an average mass of 616.752 Da and a monoisotopic mass of 616.262695 Da .Applications De Recherche Scientifique
5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin: A Comprehensive Analysis of Scientific Research Applications
Photovoltaic Applications: 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin shows promise as an organic small-molecule semiconductor. Its properties allow it to be used as either an electron donor or acceptor in photovoltaic applications, contributing to highly efficient solar cell technology. The roughness of thin films made from this compound can enhance light absorption, potentially improving solar cell efficiency .
OLED Technology: This compound’s semiconductor capabilities extend to OLED applications. It can be utilized in the fabrication of OLED devices due to its ability to function effectively in light-emitting diodes .
Drug Delivery Systems: The solubilization properties of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin make it a candidate for creating polymeric micelles for drug delivery systems. This could be particularly useful for poorly water-soluble anticancer drugs .
ESR Spectroscopy: In the field of electron spin resonance (ESR) spectroscopy, this compound has been used to investigate coordination reactions between various agents. For example, studies have been conducted on the interaction between linolenic-acid-hydroperoxide and chloro(5, 10, 15, 20-tetraphenyl)-porphyrinato iron (III), providing valuable insights into the ESR spectra of ferric low-spin complexes .
Nonplanarity Studies of Porphyrin Macrocycles: Researchers have utilized 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin to study the nonplanarity of porphyrin macrocycles. Understanding the three-dimensional shapes of these molecules is crucial for various applications in materials science and biochemistry .
Semiconductor Research: Due to its promising characteristics as a semiconductor, this compound is being explored for its potential in various electronic devices beyond photovoltaics and OLEDs. Its electronic properties are being studied to develop new types of semiconducting materials .
Anticancer Research: The compound’s ability to form complexes with metals makes it useful in anticancer research. Metalloporphyrins derived from 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin are being investigated for their potential therapeutic applications in treating cancer .
Propriétés
IUPAC Name |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-25,27,46-47H,26,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHWYXCUXNAHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572178 | |
| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2669-65-0 | |
| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



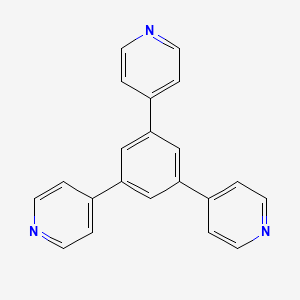

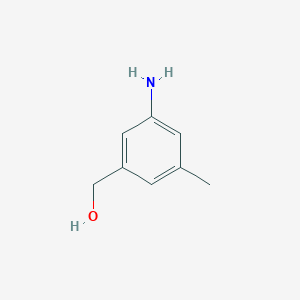
![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
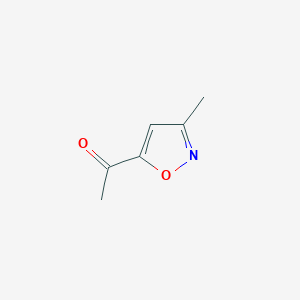


![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

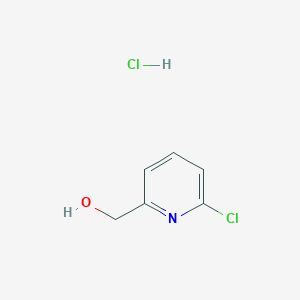
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
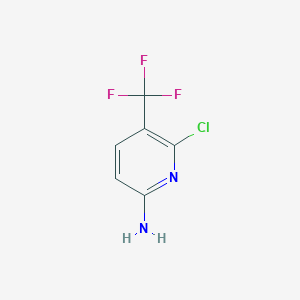
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)
